molecular formula C20H18N2S2 B2828535 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-86-5

9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine

Cat. No.: B2828535
CAS No.: 478246-86-5
M. Wt: 350.5
InChI Key: SMPQYPKXJCHQOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines, which are structurally similar to the requested compound, has been described in the literature . For instance, one method involves mixing 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde to create 2,4-diamino6-nitropyrido[2,3-d]pyrimidine in a single step . This compound was subsequently reduced to its 6-amino homolog by RANEY® Ni using DMF .

Scientific Research Applications

Synthetic Pathways and Chemical Properties The synthesis of novel fluorescent compounds and their solid-state fluorescence properties are of particular interest, as demonstrated by the creation of benzo[4,5]thieno[3,2-d]pyrimidine derivatives showing strong solid-state fluorescence. These compounds, developed through reactions involving heterocyclic ketene dithioacetals, underline the potential of pyrimidine derivatives in creating materials with unique optical properties (Yokota et al., 2012).

Biological Activities and Applications Compounds structurally related to 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine have been synthesized and evaluated for their potential in medical applications. For instance, pyrimidine derivatives have been explored for their antitumor activity and inhibition of key biological pathways. A notable study synthesizing 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine highlights the compound's significant activity against specific cancer models, underscoring the therapeutic potential of pyrimidine derivatives in oncology (Grivsky et al., 1980).

Antibacterial and Antiviral Properties Research into dihydro(alkylthio)(naphthylmethyl)oxopyrimidines has shown that modifications to the pyrimidine ring can enhance antiretroviral activity, indicating the importance of structural variations in developing compounds with specific biological activities (Mai et al., 1997). These findings suggest the potential of this compound and similar compounds in contributing to the development of new antiviral or antibacterial agents.

Material Science Applications The synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines, leading to materials with high refractive indices and small birefringence, presents another potential application area. This work highlights the utility of sulfur-containing compounds in developing advanced materials with desirable optical and thermomechanical properties (Tapaswi et al., 2015).

Properties

IUPAC Name

9-methyl-2-[(3-methylphenyl)methylsulfanyl]-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2S2/c1-13-4-3-5-15(8-13)11-24-20-21-10-16-12-23-18-7-6-14(2)9-17(18)19(16)22-20/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPQYPKXJCHQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C3CSC4=C(C3=N2)C=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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